beta-D-Glucose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-VFUOTHLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26874-89-5 | |
| Record name | β-D-Glucopyranose, homopolymer | |
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DSSTOX Substance ID |
DTXSID70883403 | |
| Record name | beta-D-Glucopyranose | |
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Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
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Physical Description |
Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | beta-D-Glucose | |
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Solubility |
1200.0 mg/mL | |
| Record name | Beta-D-Glucose | |
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CAS No. |
492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0 | |
| Record name | β-D-Glucose | |
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| Record name | .BETA.-D-GLUCOPYRANOSE | |
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Melting Point |
146 - 150 °C | |
| Record name | Beta-D-Glucose | |
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Metabolic Pathways and Regulation of Beta D Glucose
Glucose Uptake Mechanisms
The transport of glucose from the bloodstream into cells is mediated by two main families of transport proteins: the facilitated diffusion glucose transporters (GLUTs) and the secondary active sodium-glucose cotransporters (SGLTs). wikipedia.orgjove.com These transporters exhibit distinct tissue distributions and regulatory mechanisms, ensuring that the glucose requirements of different cells are met under varying physiological conditions.
Facilitated Diffusion via Glucose Transporters (GLUTs)
Facilitated diffusion is a passive process where glucose moves down its concentration gradient into the cell, facilitated by GLUT proteins. wikipedia.org The human body has 14 types of GLUTs, which are categorized into three classes based on sequence similarity. wikipedia.orgjove.com
GLUT1 is a widely expressed glucose transporter found in nearly all tissues, playing a crucial role in basal or constitutive glucose uptake. oup.comwikipedia.orgoup.com This transporter ensures a constant supply of glucose to cells, which is essential for maintaining basic respiratory functions. wikipedia.org It is particularly abundant in erythrocytes and the endothelial cells that form the blood-brain barrier. wikipedia.org The expression of GLUT1 on cell membranes is regulated by intracellular glucose levels, increasing when glucose is scarce and decreasing when it is plentiful. wikipedia.org Research has indicated that in type 2 diabetes, skeletal muscle exhibits reduced GLUT1 protein expression, which may contribute to impaired basal glucose uptake in the legs. oup.comoup.com
GLUT2 is characterized by its low affinity for glucose and high transport capacity, making it an effective glucose sensor in specific tissues. nih.govnih.govresearchgate.net It is predominantly expressed in pancreatic beta-cells, hepatocytes, the small intestine, and the kidneys. nih.govnih.gov In pancreatic beta-cells, GLUT2 facilitates glucose uptake, which is the initial step in glucose-stimulated insulin (B600854) secretion. nih.govnih.gov In the liver, GLUT2 is involved in both glucose uptake after a meal and glucose release during fasting. nih.govoup.com The high Km of GLUT2 (approximately 15-20 mM) allows the rate of glucose transport to be proportional to the blood glucose concentration, a key feature for its role in glucose sensing. wikipedia.orgresearchgate.net
GLUT4 is the primary insulin-responsive glucose transporter and is mainly found in skeletal muscle, cardiac muscle, and adipose tissue. wikipedia.orgdiabetesjournals.org In the absence of insulin, the majority of GLUT4 is located in intracellular vesicles. wikipedia.org The binding of insulin to its receptor on the cell surface initiates a signaling cascade that triggers the movement, or translocation, of these GLUT4-containing vesicles to the plasma membrane. diabetesjournals.orgnih.govconicet.gov.ar This fusion of vesicles with the cell surface increases the number of GLUT4 transporters at the membrane, leading to a significant enhancement of glucose uptake into the cell. wikipedia.orgdiabetesjournals.org This process is crucial for postprandial glucose disposal and is a key mechanism for maintaining glucose homeostasis. conicet.gov.ar The process of GLUT4 translocation is dependent on an intact microtubule network. capes.gov.br
GLUT2 and Glucose Sensing in Pancreatic Beta-Cells and Hepatocytes
Secondary Active Transport via Sodium-Glucose Cotransporters (SGLTs)
Secondary active transport is a mechanism that moves glucose against its concentration gradient, a process that requires energy. wikipedia.orgntu.edu.sg This energy is not directly derived from ATP hydrolysis but from the electrochemical gradient of sodium ions (Na+) across the cell membrane. jove.comnih.gov This sodium gradient is maintained by the Na+/K+-ATPase pump, which actively transports Na+ out of the cell. wikipedia.orgnih.gov
SGLTs are a family of symporters that couple the transport of glucose to the favorable influx of Na+ down its electrochemical gradient. jove.comwikipedia.org This mechanism is particularly important in the small intestine for the absorption of dietary glucose and in the renal tubules for the reabsorption of glucose from the glomerular filtrate. nih.govnih.govrevistanefrologia.com There are two major types of SGLTs involved in glucose transport:
SGLT1: This is a high-affinity, low-capacity transporter found primarily in the small intestine, where it is responsible for glucose and galactose absorption. nih.govnih.gov It is also present in the later segments of the renal proximal tubule. wikipedia.org
SGLT2: This is a low-affinity, high-capacity transporter almost exclusively expressed in the early segments of the renal proximal tubule. nih.govrevistanefrologia.com It is responsible for reabsorbing the majority of filtered glucose. wikipedia.orgrevistanefrologia.com
The process involves the binding of Na+ and glucose to the SGLT protein on the luminal side of the cell. jove.com The transport of Na+ into the cell provides the energy to move glucose against its concentration gradient. ntu.edu.sgjove.com Once inside the cell, glucose exits into the bloodstream via GLUT transporters, typically GLUT2, located on the basolateral membrane. wikipedia.orgnih.gov
Phosphorylation of beta-D-Glucose
Upon entering the cell, this compound is rapidly phosphorylated to form this compound-6-phosphate. sarchemlabs.comhmdb.ca This irreversible reaction is a critical regulatory step in glucose metabolism and serves two primary purposes:
Trapping Glucose Inside the Cell: The addition of a charged phosphate (B84403) group makes this compound-6-phosphate unable to diffuse back across the cell membrane through glucose transporters. hmdb.caumaryland.eduecmdb.ca
Maintaining the Glucose Gradient: By converting intracellular glucose to its phosphorylated form, the concentration of free glucose inside the cell is kept low, thus maintaining the concentration gradient that favors further glucose uptake. wikipedia.org
This phosphorylation is catalyzed by a family of enzymes called hexokinases . sarchemlabs.comwikipedia.org In most tissues, hexokinases with a high affinity for glucose perform this function. However, in the liver and pancreatic beta-cells, a specific isozyme called glucokinase (or hexokinase IV) is the primary enzyme responsible for glucose phosphorylation. oup.commdpi.com Glucokinase has a lower affinity for glucose (a higher Km) compared to other hexokinases, which aligns with the glucose-sensing roles of the liver and pancreas. mdpi.complos.org The resulting this compound-6-phosphate is a key metabolic intermediate that can enter several pathways, including glycolysis for energy production, the pentose (B10789219) phosphate pathway for the synthesis of NADPH and ribose-5-phosphate (B1218738), or be stored as glycogen (B147801). hmdb.caecmdb.ca
Role of Hexokinases and Glucokinase
The first committed step in the metabolism of this compound is its phosphorylation, a reaction catalyzed by a class of enzymes known as hexokinases. frontiersin.org These enzymes transfer a phosphate group from ATP to glucose, a process that is fundamental for initiating its breakdown for energy. There are four primary mammalian hexokinase isozymes (I-IV), each with distinct kinetic properties and tissue distribution. wikipedia.orgnih.gov Hexokinases I, II, and III have a high affinity for glucose and are inhibited by their product, glucose-6-phosphate. wikipedia.org
A particularly important isozyme is hexokinase IV, also known as glucokinase (GCK). diabetesjournals.orgwikipedia.org Glucokinase is predominantly expressed in pancreatic β-cells and hepatocytes. wikipedia.orgoup.com Unlike other hexokinases, glucokinase has a lower affinity for glucose and is not inhibited by physiological concentrations of glucose-6-phosphate. wikipedia.org These unique kinetic properties allow glucokinase to function as a glucose sensor, meaning its activity changes in direct proportion to the concentration of glucose within the physiological range. wikipedia.orgnih.gov In pancreatic β-cells, this sensor role is crucial for regulating insulin secretion in response to changes in blood glucose levels. nih.govacs.org The rate of glucose phosphorylation by glucokinase is the rate-limiting step for glycolysis in these cells and, consequently, for glucose-stimulated insulin secretion. diabetesjournals.org
| Enzyme | Primary Location(s) | Key Characteristics |
| Hexokinase I-III | Ubiquitous in mammalian tissues | High affinity for glucose, inhibited by glucose-6-phosphate. wikipedia.org |
| Glucokinase (Hexokinase IV) | Pancreatic β-cells, liver | Lower affinity for glucose, not inhibited by glucose-6-phosphate, acts as a glucose sensor. wikipedia.org |
Formation of this compound 6-Phosphate
Upon entry into the cell, this compound is rapidly phosphorylated by either hexokinase or glucokinase to form this compound 6-phosphate (G6P). sarchemlabs.comfrontiersin.org This reaction involves the transfer of a phosphate group from an ATP molecule to the hydroxyl group on the sixth carbon of the glucose molecule. frontiersin.org The formation of G6P is a pivotal step, effectively committing glucose to intracellular metabolism as it is the precursor for several major metabolic pathways, including glycolysis and the pentose phosphate pathway. wikipedia.orgnih.gov
Prevention of Cellular Diffusion
The phosphorylation of this compound to G6P is a critical mechanism for trapping glucose within the cell. wikipedia.orgwikipedia.org The addition of the negatively charged phosphate group makes G6P unable to easily cross the hydrophobic plasma membrane. wikipedia.orglibretexts.org This prevents the newly acquired glucose from diffusing back out of the cell, ensuring it is available for cellular metabolic processes. nih.govwikipedia.org
Activation for Downstream Metabolic Processes
The addition of the phosphate group in the formation of this compound 6-phosphate also serves to activate the glucose molecule. wikipedia.org This phosphorylation makes G6P a more reactive molecule than glucose, priming it for the subsequent enzymatic reactions of the glycolytic pathway. libretexts.org G6P is a central hub in carbohydrate metabolism, standing at the crossroads of several key pathways. nih.gov
Glycolysis and Energy Production
Glycolysis is a fundamental metabolic pathway that breaks down glucose to extract energy for the cell. libretexts.org This process occurs in the cytoplasm of all living cells and does not require oxygen. libretexts.org
This compound 6-Phosphate Entry into Glycolytic Pathway
This compound 6-phosphate is the first intermediate of the glycolytic pathway. nih.gov It is subsequently isomerized to fructose-6-phosphate (B1210287) by the enzyme phosphoglucose (B3042753) isomerase. libretexts.org This is the second step in glycolysis and prepares the molecule for the subsequent addition of another phosphate group and its eventual cleavage into two three-carbon molecules. libretexts.org The glycolytic pathway ultimately yields pyruvate (B1213749), ATP, and NADH. sarchemlabs.com
Pentose Phosphate Pathway Involvement
The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis. wikipedia.org It is crucial for its production of NADPH and the precursors for nucleotide synthesis. nih.gov This pathway is particularly active in tissues engaged in fatty acid and cholesterol synthesis. ufp.pt The entire pathway occurs in the cell's cytosol. libretexts.org
A primary role of the pentose phosphate pathway is the generation of Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) from NADP+. wikipedia.org This process is initiated when this compound is converted to glucose-6-phosphate. sarchemlabs.com The first and rate-limiting step of the PPP is the irreversible dehydrogenation of glucose-6-phosphate, catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G6PD), which yields 6-phosphoglucono-δ-lactone and the first molecule of NADPH. libretexts.orgmdpi.com Following this, another molecule of NADPH is generated in the conversion of 6-phosphogluconate to ribulose-5-phosphate. libretexts.org NADPH is vital for reductive biosynthetic reactions, such as the synthesis of fatty acids and steroids, and plays a critical role in protecting cells from oxidative damage by regenerating reduced glutathione. ufp.ptmdpi.com The activity of G6PD is largely regulated by the cellular ratio of NADP+ to NADPH; a high NADP+ level stimulates G6PD activity. wikipedia.org
In addition to NADPH production, the pentose phosphate pathway converts six-carbon glucose-6-phosphate into a five-carbon sugar, ribulose-5-phosphate. taylorandfrancis.comgenome.jp This molecule serves as a crucial junction point. Through the action of isomerase and epimerase enzymes, ribulose-5-phosphate can be converted into two other five-carbon sugars: ribose-5-phosphate (R5P) and xylulose-5-phosphate. libretexts.org Ribose-5-phosphate is an essential precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA). wikipedia.orgnih.gov The non-oxidative phase of the pathway allows for the interconversion of these five-carbon sugars back into glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate, thus linking the PPP back to glycolysis. libretexts.org
Key Enzymes and Products in the Pentose Phosphate Pathway
| Starting Molecule | Key Enzyme | Primary Products | Significance |
| This compound | Hexokinase/Glucokinase | Glucose-6-Phosphate | Enters various metabolic pathways. sarchemlabs.com |
| Glucose-6-Phosphate | Glucose-6-Phosphate Dehydrogenase (G6PD) | NADPH, 6-Phosphoglucono-δ-lactone | Rate-limiting step; antioxidant defense. libretexts.orgmdpi.com |
| 6-Phosphogluconate | 6-Phosphogluconate Dehydrogenase | NADPH, Ribulose-5-Phosphate | Second NADPH production step. libretexts.org |
| Ribulose-5-Phosphate | Ribose-5-Phosphate Isomerase | Ribose-5-Phosphate | Precursor for nucleotide synthesis. wikipedia.org |
NADPH Generation
Glycogen and Sucrose (B13894) Metabolism
In animals, excess this compound is stored as glycogen, a large, branched polymer, primarily in the liver and muscles. sarchemlabs.comwikipedia.org The synthesis of glycogen, known as glycogenesis, is a multi-step process. First, glucose is phosphorylated to glucose-6-phosphate, which is then converted to glucose-1-phosphate. uoanbar.edu.iq The key activation step involves the enzyme UDP-glucose pyrophosphorylase, which reacts glucose-1-phosphate with uridine (B1682114) triphosphate (UTP) to form UDP-glucose and pyrophosphate. wikipedia.orglibretexts.org This reaction is effectively made irreversible by the rapid hydrolysis of pyrophosphate. libretexts.org The enzyme glycogen synthase then transfers the glucose unit from UDP-glucose to the non-reducing end of a pre-existing glycogen chain, forming an α(1→4) glycosidic bond. researchgate.netwikipedia.org A separate branching enzyme creates α(1→6) linkages, forming the branches that allow for rapid synthesis and degradation. libretexts.org
In most plants, sucrose is the principal sugar for transport and a major end product of photosynthesis. biologynotesonline.comwikipedia.org It is a disaccharide composed of glucose and fructose. wikipedia.org Sucrose synthesis occurs in the cytosol. libretexts.org The pathway begins with the conversion of glucose-1-phosphate to UDP-glucose, the same activated form of glucose used in glycogen synthesis. libretexts.org The enzyme sucrose-phosphate synthase then catalyzes the reaction between UDP-glucose and fructose-6-phosphate to form sucrose-6-phosphate (B12958860). biologynotesonline.comontosight.ai Finally, the enzyme sucrose-6-phosphate phosphatase removes the phosphate group to yield free sucrose, which can then be transported to non-photosynthetic tissues for energy or storage. libretexts.orgnih.gov
Comparison of Glycogen and Sucrose Synthesis
| Feature | Glycogen Synthesis (Animals) | Sucrose Synthesis (Plants) |
| Primary Location | Liver, Muscles | Cytosol of photosynthetic cells. libretexts.org |
| Activated Glucose Donor | UDP-glucose. uoanbar.edu.iq | UDP-glucose. libretexts.org |
| Acceptor Molecule | Pre-existing glycogen chain. researchgate.net | Fructose-6-phosphate. ontosight.ai |
| Key Enzymes | Glycogen synthase, Branching enzyme. libretexts.orgwikipedia.org | Sucrose-phosphate synthase, Sucrose-6-phosphate phosphatase. biologynotesonline.com |
| Final Product | Glycogen. sarchemlabs.com | Sucrose. wikipedia.org |
| Primary Function | Energy storage. sarchemlabs.com | Carbon transport. libretexts.org |
Storage of Glucose as Glycogen
Gluconeogenesis
Gluconeogenesis is a metabolic pathway that synthesizes glucose from non-carbohydrate precursors, such as lactate, glycerol, and certain amino acids. wikipedia.orgteachmephysiology.com This process is critical for maintaining blood glucose levels during periods of fasting or starvation. wikipedia.orgmicrobenotes.com It occurs mainly in the liver and to a lesser extent in the kidneys. wikipedia.orglibretexts.org While gluconeogenesis is largely the reverse of glycolysis, three irreversible glycolytic steps must be bypassed by a different set of enzymes. teachmephysiology.com
The final step in the gluconeogenesis pathway is the production of free this compound. wikipedia.org This reaction is catalyzed by the enzyme glucose-6-phosphatase, which hydrolyzes glucose-6-phosphate into glucose and inorganic phosphate. wikipedia.orgtaylorandfrancis.com This enzyme is located in the membrane of the endoplasmic reticulum. nih.govportlandpress.com Once produced, the free glucose is transported out of the cell and into the bloodstream to be used by tissues that rely on it for energy, such as the brain. wikipedia.orgmicrobenotes.com Therefore, this compound is the essential end product of gluconeogenesis, not a substrate for it. wikipedia.orglibretexts.org
Anomer-Specific Metabolism
The two anomers of D-glucose, alpha-D-glucose and this compound, while structurally similar, exhibit distinct metabolic fates in various biological systems. This anomeric specificity is evident in their differential uptake by tissues and the specific channeling of their metabolic products.
Differential Uptake and Metabolism of Alpha and Beta Anomers in Tissues
Different tissues display specific preferences for the transport and subsequent metabolism of the α- and β-anomers of D-glucose. jofem.org This specificity is largely attributed to the different glucose transporter (GLUT) isoforms expressed in various cell types. ub.edu It has been suggested that cells expressing GLUT1 or GLUT3 may show a preference for the β-anomer, whereas those expressing GLUT2 or GLUT4 may favor the α-form. ub.edu
Initial research proposed that α-D-glucose primarily acts as a signaling molecule for D-glucose sensing cells, such as those in the pancreas and taste buds, while β-D-glucose serves as the main substrate for energy production in a number of cells and tissues. jofem.org For instance, tissues like the liver, pancreatic β-cells, skeletal muscle, and adipose tissue appear to preferentially metabolize α-D-glucose. jofem.org Conversely, the brain, retina, erythrocytes, and lens cells show a preference for the uptake of β-D-glucose. jofem.org
Studies on human erythrocytes have yielded varied results regarding anomeric preference. Some research indicates that β-D-glucose penetrates red blood cells more rapidly than its alpha counterpart. physiology.org Other studies report that β-D-glucose is metabolized faster at physiological concentrations, while α-D-glucose utilization is more rapid at lower, subsaturating concentrations. physiology.org Yet other research found no significant difference in the uptake rates of the two anomers. physiology.org This highlights the complexity and context-dependent nature of anomer-specific transport.
In rat pancreatic islets, the rate of glycolysis is higher when exposed to α-D-glucose compared to β-D-glucose. tandfonline.com This metabolic difference is thought to be responsible for the greater insulin-releasing capacity of the α-anomer. tandfonline.comnih.gov The anomeric specificity of glucose metabolism is not limited to glycolysis and extends to other pathways such as the pentose phosphate shunt and glycogen synthesis and breakdown. tandfonline.com
Table 1: Tissue-Specific Preferences for D-Glucose Anomers
| Tissue/Cell Type | Preferred Anomer | Primary Glucose Transporter(s) (if known) | Reference |
| Liver | α-D-glucose | GLUT2 | jofem.org |
| Pancreatic β-cells | α-D-glucose | GLUT2 | jofem.org |
| Skeletal Muscle | α-D-glucose | GLUT4 | jofem.org |
| Adipose Tissue | α-D-glucose | GLUT4 | jofem.org |
| Brain | β-D-glucose | GLUT1, GLUT3 | jofem.org |
| Retina | β-D-glucose | GLUT1 | jofem.org |
| Erythrocytes | β-D-glucose | GLUT1 | jofem.orgphysiology.org |
| Lens Cells | β-D-glucose | - | jofem.org |
Enzyme-to-Enzyme Channeling of Alpha-D-Glucose 6-Phosphate
Once inside the cell, both anomers are phosphorylated by hexokinase or glucokinase to their respective 6-phosphate esters: alpha-D-glucose 6-phosphate (α-G6P) and this compound 6-phosphate (β-G6P). ub.edusarchemlabs.com Following phosphorylation, the metabolic pathways of these two anomers can diverge significantly due to a phenomenon known as enzyme-to-enzyme channeling.
Specifically, research has documented the enzyme-to-enzyme channeling of α-D-glucose 6-phosphate in rat pancreatic islets. nih.govresearchgate.net In this process, α-G6P is directly passed from hexokinase (predominantly glucokinase in these cells) to the next enzyme in the glycolytic pathway, phosphoglucoisomerase. nih.govresearchgate.net This channeling is restricted to the α-anomer of glucose 6-phosphate. researchgate.netresearchgate.net
This direct transfer, or "channeling," means that α-G6P does not freely enter the cytosolic pool of hexose (B10828440) phosphates. As a result, the metabolic fate of α-D-glucose can be vastly different from that of β-D-glucose, even when cells are exposed to a mixture of both anomers at equilibrium. researchgate.net This channeling of α-G6P is a key factor in the observed anomeric specificity of glycolysis. tandfonline.com
The efficiency of this channeling process can be influenced by factors such as the concentration of glucose and the specific hexokinase isoenzyme present in the cell type. researchgate.net For example, the regulation of this channeling process in rat erythrocytes, which primarily contain low-K_m hexokinase, is a mirror image of that observed in rat pancreatic islets, which contain high-K_m glucokinase. researchgate.net This suggests that the identity of the phosphorylating enzyme plays a crucial role in directing the subsequent metabolic fate of the glucose anomers. researchgate.net
Biosynthesis and Enzymatic Transformations Involving Beta D Glucose
Enzymatic Conversion of beta-D-Glucose
Other Glucose-Transforming Enzymes
Glucose Dehydrogenases
Glucose dehydrogenase (GDH; EC 1.1.1.47) is an oxidoreductase that catalyzes the oxidation of the anomeric hydroxyl group of this compound. alfa-chemistry.comcreative-enzymes.com This enzymatic reaction converts this compound to D-glucono-1,5-lactone. alfa-chemistry.comcreative-enzymes.com The process involves the simultaneous reduction of a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). alfa-chemistry.commedchemexpress.com The systematic name for this enzyme class is this compound:NAD(P)+ 1-oxidoreductase. wikipedia.org
GDH derived from various microorganisms, often produced recombinantly in E. coli, is utilized in biotechnological applications. alfa-chemistry.com The enzyme's ability to utilize both NAD+ and NADP+ as cofactors makes it versatile for the regeneration of their reduced forms, NADH and NADPH, respectively. medchemexpress.com NADPH is particularly important for anabolic reactions and maintaining cellular redox balance. alfa-chemistry.com
Table 1: Properties of a commercially available Glucose Dehydrogenase
| Property | Value |
|---|---|
| Systematic Name | This compound:NAD(P)+ 1-oxidoreductase wikipedia.org |
| EC Number | 1.1.1.47 alfa-chemistry.comcreative-enzymes.com |
| Source | Recombinant from Microorganism alfa-chemistry.commedchemexpress.com |
| Reaction | This compound + NAD(P)+ ↔ D-glucono-1,5-lactone + NAD(P)H + H+ creative-enzymes.com |
| Optimum pH | 9.0 sorachim.com |
| Optimum Temperature | 55°C sorachim.com |
| Inhibitors | Ag+, Hg2+, Monoiodoacetate sorachim.com |
Pyranose Oxidase
Pyranose oxidase (POx; EC 1.1.3.10) is a flavoprotein oxidase that belongs to the glucose–methanol–choline (GMC) oxidoreductase superfamily. mdpi.com This enzyme catalyzes the oxidation of D-glucose and other aldopyranoses, primarily at the C-2 position, to produce the corresponding 2-ketoaldoses. mdpi.com The reaction with this compound yields 2-keto-D-glucose. nih.gov During this oxidation, electrons are transferred to molecular oxygen, resulting in the formation of hydrogen peroxide.
The enzyme from Trametes multicolor exhibits high regioselectivity for the C-2 position of D-glucose. nih.gov Structural studies have revealed that a substrate recognition loop, particularly a (454)FSY(456) segment, plays a crucial role in accommodating the sugar substrate and optimizing its position for oxidation. nih.gov
Table 2: Catalytic Activity of Pyranose Oxidase
| Substrate | Product | Key Feature |
|---|---|---|
| This compound | 2-keto-D-glucose | Oxidation at C-2 position nih.gov |
| D-galactose | 2-keto-D-galactose | Oxidation at C-2 position |
Biosynthesis of Beta-D-Glucans
Beta-D-glucans are polysaccharides composed of D-glucose monomers linked by β-glycosidic bonds. yeastgenome.orgnih.gov They are significant structural components of the cell walls of various organisms, including bacteria, fungi, algae, and plants like cereals. nih.gov The specific linkages and branching patterns of beta-D-glucans vary depending on their biological source, which in turn dictates their physical and biological properties. nih.gov
Homopolysaccharides of D-Glucose
Polysaccharides can be classified as either homopolysaccharides, which are composed of a single type of monosaccharide, or heteropolysaccharides, which contain multiple types of monosaccharides. libretexts.orgbyjus.com Beta-D-glucans fall into the category of homopolysaccharides, as they are polymers made up exclusively of D-glucose units. libretexts.org
Other prominent examples of homopolysaccharides derived from glucose include starch, glycogen (B147801), and cellulose. libretexts.orglibretexts.org While all are polymers of glucose, they differ in the type of glycosidic linkages connecting the monomers. Starch and glycogen, which serve as energy storage molecules, are primarily composed of α-(1→4) glycosidic bonds with α-(1→6) branches. libretexts.orgpearson.com In contrast, cellulose, a major structural component of plant cell walls, consists of linear chains of glucose units joined by β-(1→4) glycosidic linkages. libretexts.orgbritannica.com Cereal beta-D-glucans are characterized by linear chains with both β-(1→3) and β-(1→4) linkages. nih.gov
Csl Gene Families (CslF, CslH, CslJ) in Beta-D-Glucan Synthesis
The biosynthesis of (1,3;1,4)-β-D-glucans, a type of mixed-linkage glucan found predominantly in the cell walls of grasses (Poaceae), is governed by the Cellulose-synthase-like (Csl) gene superfamily. nih.govmdpi.com Specifically, three gene families within this superfamily, CslF, CslH, and CslJ, have been identified as being responsible for the synthesis of these polysaccharides. mdpi.compreprints.org
CslF family: This family is considered key in mediating the synthesis of β-D-glucans in Poaceae. mdpi.compreprints.org The CslF6 gene, in particular, is highly transcribed in tissues of barley, wheat, oats, and rice, playing a dominant role in β-glucan synthesis. mdpi.comresearchgate.net
CslH family: The involvement of this family was demonstrated through genetic transformation studies where the insertion of rice CslH genes into Arabidopsis thaliana (a plant that does not naturally produce β-D-glucans) resulted in the synthesis of the polysaccharide. mdpi.compreprints.org
CslJ family: This family is also involved in β-D-glucan biosynthesis and has been observed in cereals like barley, wheat, and maize. mdpi.comoup.com
Phylogenetic analyses indicate that the CslH and CslJ gene families are ancient, existing before the evolutionary split between monocots and eudicots, while the CslF family evolved more recently. mdpi.comoup.com All three gene families have been shown to direct the synthesis of (1,3;1,4)-β-glucans when expressed in heterologous systems. mdpi.comfrontiersin.org
Golgi and Plasma Membrane Involvement in Synthesis
The subcellular location of beta-D-glucan synthesis has been a subject of detailed investigation. For most non-cellulosic cell wall polysaccharides, synthesis occurs in the Golgi apparatus, after which they are transported in vesicles to the plasma membrane. nih.govresearchgate.net
Initial biochemical studies tracking the incorporation of labeled glucose suggested that the synthase activity for (1,3;1,4)-β-D-glucans was located in the Golgi. nih.govmdpi.com Further research demonstrated that fully formed (1,3;1,4)-β-D-glucans could be isolated from Golgi membranes of maize coleoptiles. nih.govresearchgate.net However, immunocytochemical studies using antibodies specific to (1,3;1,4)-β-D-glucans failed to detect the polysaccharide in the Golgi, instead showing strong labeling at the plasma membrane. nih.govmdpi.com
This discrepancy led to the proposal of a "two-phase process" hypothesis. This model suggests that the synthesis may be initiated in the Golgi, possibly with the formation of smaller oligosaccharide building blocks. mdpi.com These precursors would then be transported to the plasma membrane for the final assembly and polymerization into the mature polysaccharide. nih.govmdpi.com In fungi, the β-(1,3)-glucan synthase is a plasma membrane-associated enzyme complex that utilizes cytoplasmic UDP-glucose as a substrate. mdpi.com
Factors Affecting Beta-D-Glucan Content
The amount of beta-D-glucan in organisms can be influenced by various environmental and developmental factors.
In plants, light intensity has been shown to affect beta-D-glucan levels. Studies in oats revealed that increased light intensity led to higher expression of the AsCslF6 gene, a major synthase for mixed-linkage glucans (MLG), which correlated with a significant increase in the MLG content of the plant. nih.gov
In fungi, the content of β-glucans can be influenced by factors such as the composition of the growth medium, including the carbon-to-nitrogen ratio, and the incubation temperature. researchgate.net The developmental stage of the fungus also plays a role, with studies showing that the highest levels of these polysaccharides are often found immediately after the fruiting bodies have fully developed. researchgate.net
Enzymatic Transformations of this compound Derivatives
1-O-(indole-3-acetyl)-beta-D-glucose (1-O-IAGlc) is an important ester conjugate of the primary plant auxin, indole-3-acetic acid (IAA). It serves as a high-energy intermediate in the biosynthesis and metabolism of other IAA conjugates, playing a crucial role in auxin homeostasis, storage, and transport within plants, particularly in species like Zea mays (maize) and various legumes. oup.com The synthesis of 1-O-IAGlc from IAA and uridine-5'-diphosphoglucose (UDPG) is catalyzed by the enzyme UDP-glucose:indol-3-ylacetate glucosyl-transferase (IAGlu synthase). researchgate.netnasa.govnih.gov Once formed, 1-O-IAGlc is not a terminal product but a substrate for several enzymatic transformations.
The indole-3-acetyl (IAA) moiety of the high-energy 1-O-IAGlc compound can be enzymatically transferred to other molecules, hydrolyzed to release free auxin, or undergo isomerization followed by enzymatic action. nih.govnih.govnasa.gov
Key Enzymatic Transformations:
Transacylation to myo-inositol and Glycerol: The IAA group can be enzymatically transferred from 1-O-IAGlc to myo-inositol, forming indole-3-acetyl-myo-inositol, or to glycerol, forming indole-3-acetyl glycerol. nih.govnih.govnasa.gov This represents a significant pathway in the formation of other ester conjugates of IAA.
Formation of Di-O-(indole-3-acetyl)-D-glucose: Research has identified a distinct enzymatic activity in extracts from Zea mays seedlings that catalyzes the formation of di-O-(indole-3-acetyl)-D-glucose from 1-O-IAGlc. ptbioch.edu.plnih.gov This creates a molecule with two IAA moieties attached to a single glucose unit.
Transfer to Other Saccharides: A novel enzyme, 1-O-(indole-3-acetyl)-β-d-glucose: sugar indoleacetyl transferase (1-O-IAGlc-SugAc), has been purified from the liquid endosperm of Zea mays. researchgate.net This enzyme facilitates the transfer of the indoleacetyl group from 1-O-IAGlc to various other monosaccharides, disaccharides, and oligosaccharides to form different ester-linked IAA conjugates. researchgate.net
Hydrolysis: The ester bond in 1-O-IAGlc can be enzymatically hydrolyzed to release free indole-3-acetic acid (IAA) and glucose. nih.govsmolecule.com This reaction is fundamental for regulating the levels of active auxin within plant tissues. smolecule.com
Isomerization and Subsequent Hydrolysis: In addition to direct enzymatic action, 1-O-IAGlc can undergo non-enzymatic acyl migration, where the IAA moiety moves to the 2-O, 4-O, and 6-O positions of the glucose molecule. nih.govnih.govnasa.gov The resulting 4-O and 6-O esters can then be enzymatically hydrolyzed to yield free IAA and glucose. nih.govnih.govnasa.gov
Studies have shown that the enzymes responsible for both the synthesis of 1-O-IAGlc and the hydrolysis of its various isomers (1-O, 4-O, and 6-O) can be co-fractionated, suggesting they may exist as a "hormone metabolizing complex" with physiological significance. nih.govnih.govnasa.gov
Interactive Data Table: Enzymatic Transformations of 1-O-(indole-3-acetyl)-beta-D-glucose
| Substrate | Enzyme/Process | Product(s) | Plant Source/Organism | Reference |
| 1-O-(indole-3-acetyl)-beta-D-glucose | Transacylase Activity | Indole-3-acetyl-myo-inositol | Zea mays (Sweet Corn) | researchgate.netnih.govnasa.gov |
| 1-O-(indole-3-acetyl)-beta-D-glucose | Transacylase Activity | Indole-3-acetyl glycerol | Zea mays (Sweet Corn) | nih.govnih.govnasa.gov |
| 1-O-(indole-3-acetyl)-beta-D-glucose | 1-O-IAGlc-SugAc | IAA-saccharide conjugates | Zea mays (Sweet Corn) | researchgate.net |
| 1-O-(indole-3-acetyl)-beta-D-glucose | Unspecified Enzyme | di-O-(indole-3-acetyl)-D-glucose | Zea mays (Corn) Seedlings | ptbioch.edu.plnih.gov |
| 1-O-(indole-3-acetyl)-beta-D-glucose | Hydrolase | Indole-3-acetic acid + Glucose | Zea mays | nih.govnasa.gov |
| 4-O-(indole-3-acetyl)-beta-D-glucose | Hydrolase | Indole-3-acetic acid + Glucose | Zea mays | nih.govnih.govnasa.gov |
| 6-O-(indole-3-acetyl)-beta-D-glucose | Hydrolase | Indole-3-acetic acid + Glucose | Zea mays | nih.govnih.govnasa.gov |
Molecular Interactions and Biological Significance of Beta D Glucose and Its Derivatives
Intermolecular Interactions of Beta-D-Glucose
The specific three-dimensional arrangement of atoms and functional groups in this compound governs its interactions with other molecules, which in turn dictates its physical properties and biological roles. The orientation of its hydroxyl groups is particularly crucial in defining these interactions. sarchemlabs.com
Hydrogen Bonding with Water Molecules and Hydration Shell Properties
This compound exhibits a high degree of solubility in water due to its extensive hydrogen bonding capacity. studysmarter.co.uk Computational studies using ab initio molecular dynamics (AIMD) simulations have provided detailed insights into the hydration shell surrounding a this compound molecule. acs.orgnih.govarxiv.orgnih.gov These studies reveal that this compound forms a notable number of hydrogen bonds with surrounding water molecules. acs.orgnih.govarxiv.org
Specifically, this compound engages in the highest number of hydrophilic (hydrogen-bonded) connections and the fewest hydrophobic connections with water molecules when compared to other simple sugars like α-D-glucose, α-D-mannose, and α-D-galactose. acs.orgnih.govarxiv.orgnih.gov This extensive hydrogen bonding network involves this compound acting as both a hydrogen bond donor and acceptor. arxiv.org The average length of the hydrogen bonds between this compound and water is the shortest among these sugars, indicating stronger bonds. acs.orgnih.govresearchgate.net
The hydration shell of this compound is characterized by two main components: the hydrophilic shell, which includes water molecules directly hydrogen-bonded to the sugar, and the hydrophobic shell. acs.orgarxiv.org this compound is distinguished by having the largest number of water molecules in its hydrophilic shell and the smallest number in its hydrophobic shell. acs.orgarxiv.org This unique hydration structure is considered a key factor in its exceptional solubility. acs.orgnih.govresearchgate.net The spatial distribution of these water molecules shows a high degree of symmetry in both the hydrophilic and hydrophobic shells of this compound. acs.orgnih.gov
A detailed analysis of the individual oxygen atoms reveals that the O5 ring oxygen forms the fewest hydrogen bonds with water, a common feature among the studied monosaccharides. However, this compound has the largest number of water molecules hydrogen-bonded to this O5 position compared to the other sugars. acs.orgnih.govarxiv.org Each hydroxyl group on the glucose molecule typically forms about two hydrogen bonds with water, one as a donor and one as an acceptor. lsbu.ac.uk
Table 1: Comparative Hydration Properties of Monosaccharides
| Property | This compound | Other Monosaccharides (average) |
|---|---|---|
| Number of Hydrophilic H-Bonds | Highest | Lower |
| Number of Hydrophobic Water Interactions | Smallest | Larger |
| Average Sugar-Water H-Bond Length | Shortest | Longer |
| Symmetry of Hydration Shells | High | Variable |
This table provides a summary of findings from computational studies comparing the hydration of this compound to other simple sugars. acs.orgnih.govarxiv.org
Impact on Solubility and Reactivity
The extensive and strong hydrogen bonding capability of this compound with water is directly correlated with its high solubility. acs.orgnih.govresearchgate.net The spatial orientation of the hydroxyl groups, which are predominantly in equatorial positions in the stable chair conformation, allows for optimal interaction with the surrounding water molecules. lsbu.ac.uk This favorable interaction with water minimizes the energetic cost of dissolving the sugar. lsbu.ac.uk
The chemical reactivity of this compound is also influenced by its structure. The anomeric carbon (C1) is a key site for chemical reactions, such as the formation of glycosidic bonds, which are fundamental for creating disaccharides and polysaccharides. sarchemlabs.com The orientation of the hydroxyl group at this anomeric carbon influences the stability and reactivity of the molecule in various chemical processes. sarchemlabs.com While glucose contains a potential aldehyde group, in its cyclic hemiacetal form, this group is not free. libretexts.org This explains why it does not exhibit all the typical reactions of an aldehyde. libretexts.org However, the small amount of the open-chain aldehyde form present at equilibrium allows glucose to act as a reducing sugar, capable of reducing reagents like Fehling's solution and Tollen's reagent. libretexts.org
Beta-D-Glucopyranose Derivatives in Research
The modification of the this compound structure has led to the development of numerous derivatives with significant potential in biomedical research. ontosight.aiontosight.ai These derivatives are synthesized to leverage the unique biological interactions of glucose for various applications. ontosight.ai
Modified Glucose Molecules for Biomedical Applications
Researchers modify this compound at various positions to create compounds with novel properties. ontosight.aiontosight.ai One significant area of application is in targeting cells with high glucose uptake, such as cancer cells. ontosight.ai By attaching other molecules to glucose, it can act as a carrier to deliver these molecules specifically to such cells. ontosight.ai
Chitosan (B1678972), a linear polysaccharide derived from the deacetylation of chitin, is composed of β-(1–4)-linked 2-acetamido-2-deoxy-β-D-glucopyranose and 2-amino-2-deoxy-β-D-glycopyranose units. researchgate.net Due to its biocompatibility, biodegradability, and low toxicity, chitosan and its derivatives are extensively studied for a wide range of biomedical applications. researchgate.netijcmas.comnih.gov These applications include the fabrication of hydrogels, membranes, nanofibers, and scaffolds for tissue engineering, as well as nanoparticles for drug and gene delivery. nih.gov
Other modifications include creating formate (B1220265) esters, such as D-glucopyranose, 6-formate, which can alter the molecule's interaction with enzymes and receptors. ontosight.ai Another example is the synthesis of 'beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy-', where the hydroxyl group at the 1-position is replaced, changing the molecule's chemical and biological properties for potential use in medicine and biotechnology. ontosight.ai
Potential in Drug Delivery, Diagnostics, and Therapeutics
Glucose-mediated drug delivery is a promising strategy to overcome biological barriers like the blood-brain barrier. researchgate.net By attaching a drug to a glucose molecule (glycosylation), the resulting conjugate can utilize the body's natural glucose transporters (like GLUT-1) to be carried into specific tissues, such as the central nervous system. researchgate.net This approach has been shown to improve the absorption, biodistribution, and stability of therapeutic peptides. researchgate.net For example, glycosylated derivatives of ibuprofen (B1674241) have been synthesized to enhance its delivery across the blood-brain barrier. researchgate.net
In diagnostics, glucose derivatives are fundamental to the development of biosensors. Glucose oxidase, an enzyme that specifically catalyzes the oxidation of β-D-glucose, is a standard component in glucose biosensors used for monitoring blood glucose levels in diabetes management. mdpi.comnih.gov Nanoparticles are being integrated into these biosensors to improve their sensitivity and efficiency by providing a better matrix for enzyme immobilization and enhancing enzyme-substrate interactions. nih.gov
Therapeutically, chitosan-based materials have demonstrated antimicrobial, antitumor, and cholesterol-lowering properties. researchgate.netijcmas.com Chitosan nanocomposites can improve the dissolution and bioavailability of poorly soluble drugs. researchgate.net Modified glucose molecules are also being investigated as therapeutic agents themselves. ontosight.ai
Table 2: Examples of Beta-D-Glucopyranose Derivatives and Their Applications
| Derivative Class | Example | Biomedical Application |
|---|---|---|
| Polysaccharides | Chitosan | Drug delivery, tissue engineering, antimicrobial agent. researchgate.netnih.gov |
| Glycosylated Drugs | Glycosyl-ibuprofen | Enhanced drug delivery across the blood-brain barrier. researchgate.net |
| Glycopeptides | Glycosylated enkephalins | Improved transport to the central nervous system. researchgate.net |
| Thio-derivatives | 1-Thio-beta-D-glucose | Intermediates in the synthesis of complex carbohydrates and enzyme inhibitors. ontosight.ai |
Synthesis of Thio Derivatives
Thio derivatives of this compound, known as thioglycosides, are compounds where a sulfur atom replaces the oxygen atom at the anomeric carbon. ontosight.ai These derivatives are valuable in medicinal chemistry and glycobiology. ontosight.ai Their synthesis often involves multiple steps. ontosight.ai
One approach to synthesize O-acetylated glycosyl thiols involves the specific S-deacetylation of a peracetylated 1-thioglucose. wgtn.ac.nz For instance, 1-thio-beta-D-glucopyranose pentaacetate can be converted to tetra-O-acetyl-1-S-phenylmercury(II) thio-beta-D-glucopyranose, which is then demercurated using hydrogen sulfide. wgtn.ac.nz Another method involves a one-step process from peracylated sugars using thiols in the presence of boron trifluoride to create acylated alkyl and aryl 1,2-trans-1-thioglycosides. wgtn.ac.nz The synthesis of 1-Thio-beta-D-glucose 2,3,4,6-tetraacetate typically starts with the conversion of glucose to its thio derivative, followed by the protection of the hydroxyl groups with acetyl groups. ontosight.ai These thio-derivatives are more stable towards hydrolysis compared to their O-glycoside counterparts, making them useful intermediates for the synthesis of complex carbohydrates and as building blocks for enzyme inhibitors. ontosight.ai
6-Deoxy-beta-D-glucopyranose and its Biological Roles
6-Deoxy-beta-D-glucopyranose, also known as beta-D-quinovopyranose, is a derivative of glucose in which the hydroxyl group at the 6th carbon is replaced by a hydrogen atom. ontosight.ai This structural modification imparts unique chemical and biological properties compared to its parent molecule, this compound. ontosight.ai
This deoxy sugar is found in certain glycoconjugates, which are complex molecules comprising carbohydrates linked to proteins or lipids. ontosight.ai These glycoconjugates are integral to various biological processes. Research indicates that 6-deoxy-beta-D-glucopyranose plays a role in cell-to-cell communication and immune responses. ontosight.ai It can also serve as a precursor in the synthesis of other biologically important compounds. ontosight.ai The unique structure and reactivity of 6-deoxy-beta-D-glucopyranose and its derivatives make them subjects of ongoing research for potential applications in medicine and biotechnology, including the development of new drugs. ontosight.aiontosight.ai For instance, derivatives like Phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside are synthesized for potential use as intermediates in pharmaceuticals that target carbohydrate-processing enzymes or receptors. ontosight.ai
Glycoconjugate Formation and Significance
This compound as a Building Block for Oligosaccharides and Glycoconjugates
This compound is a fundamental monosaccharide that serves as a primary building block for the synthesis of more complex carbohydrates, namely oligosaccharides and glycoconjugates. biosynth.comresearchgate.netrsc.org Glycoconjugates are formed when these sugar chains are covalently linked to proteins or lipids. ontosight.ai The protected form of glucose, this compound pentaacetate, is a key starting material in the chemical synthesis of glucose-containing oligosaccharides and glycoconjugates due to its high chemical stability. biosynth.com It can be used as a glycosyl donor in the presence of Lewis acids to form simple glycosides or be converted into more reactive donors for more complex glycosylations. biosynth.com
The synthesis of these complex molecules is a sophisticated process. Modern approaches focus on the use of pure and chemically well-defined carbohydrate antigens generated through advanced synthetic or enzymatic methods. nih.gov These are then covalently linked to carrier proteins or peptides using site-selective conjugation chemistries. nih.gov The development of methods for the routine preparation of these compounds is advancing through techniques like one-pot multi-step protecting group manipulations and the use of unified monosaccharide building blocks. nih.gov
Role in Cell-to-Cell Communication and Immune Responses
Glycoconjugates, with this compound as a frequent component, are crucial for cell-to-cell communication and the modulation of the immune system. ontosight.aimdpi.com These molecules are present on the surface of cells and are involved in recognition events that mediate interactions between cells. ontosight.ai For example, pancreatic beta-cells communicate with each other through gap junctions, exchanging ions and small metabolites, a process essential for coordinated insulin (B600854) secretion. frontiersin.org Extracellular vesicles derived from beta-cells also play a role in this communication, influencing the function of neighboring cells. frontiersin.org
In the context of the immune system, glycans on cell surfaces can be recognized by immune cells, triggering or modulating an immune response. mdpi.com For instance, in certain autoimmune diseases, changes in glucose metabolism have been linked to the dysregulation of T and B cell subsets, highlighting the connection between glucose, glycoconjugates, and immune function. oup.com During an immune response, beta-cells can increase the expression of certain surface molecules and release signaling molecules that recruit immune cells, further amplifying the response. mdpi.com
Development of Glycoconjugate Probes and Vaccines
The unique structures of glycoconjugates on the surfaces of pathogens make them attractive targets for the development of diagnostics and vaccines. mdpi.com Glycoconjugate vaccines, which consist of a carbohydrate antigen covalently linked to a carrier protein, have been highly successful in preventing bacterial infections. nih.govmdpi.com This conjugation converts the carbohydrate from a T-cell independent antigen to a T-cell dependent antigen, inducing a more robust and long-lasting immune response, even in young children. mdpi.comresearchgate.net
The design of effective glycoconjugate vaccines is a complex process that considers factors such as the length of the saccharide chain, the carbohydrate-to-protein ratio, and the method of conjugation. nih.govacs.org The goal is to preserve the critical immunogenic epitopes of the carbohydrate while creating a stable and immunogenic conjugate. acs.org Synthetic oligosaccharides are valuable tools in this process, helping to identify the minimal carbohydrate structure, or epitope, required to elicit a protective antibody response. mdpi.com This knowledge informs the design of a new generation of safer and more effective vaccines based on well-defined synthetic structures. mdpi.com
Molecular Recognition and Receptor Binding
Beta-(1->3)-Glucan Interactions with Immune Receptors (Dectin-1, CR3, Langerin)
Beta-(1->3)-glucans are polysaccharides composed of this compound units linked together. researchgate.net They are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs), primarily through interactions with specific pattern recognition receptors (PRRs) on the surface of immune cells. frontiersin.org Key receptors involved in this recognition include Dectin-1, Complement Receptor 3 (CR3), and Langerin. mdpi.comspandidos-publications.comresearchgate.net
Dectin-1: This C-type lectin receptor is a primary receptor for beta-(1->3)-glucans and is highly expressed on macrophages, neutrophils, and dendritic cells. spandidos-publications.comnih.gov The interaction is specific for the (1->3)-β-D-glucosyl linkage. nih.gov The binding of beta-glucans to Dectin-1 is dependent on the chain length and branching of the polysaccharide, with a higher affinity for longer and branched chains. mdpi.comresearchgate.net This binding can trigger a variety of cellular responses, including phagocytosis, the production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines, which orchestrate the immune response to fungal pathogens. mdpi.comnih.gov The interaction involves specific amino acid residues within the carbohydrate recognition domain (CRD) of Dectin-1, notably a tryptophan and a histidine residue. nih.govnih.gov
Complement Receptor 3 (CR3): Also known as Mac-1 or CD11b/CD18, CR3 is an integrin receptor found on various immune cells, including neutrophils, natural killer (NK) cells, and macrophages. mdpi.comspandidos-publications.com CR3 possesses a lectin-like site that can recognize beta-glucans. mdpi.com The binding of beta-glucans to CR3 can "prime" the receptor, enhancing its ability to bind to iC3b-opsonized target cells, such as cancer cells or pathogens, leading to their elimination. mdpi.comnih.gov While Dectin-1 is the primary receptor on macrophages for beta-glucan (B1580549) recognition, CR3 is predominantly responsible for neutrophil modulation by beta-glucans. frontiersin.org
Langerin: This C-type lectin receptor is expressed by Langerhans cells, a type of dendritic cell found in the skin and mucosal tissues. spandidos-publications.comnih.gov While known for its ability to bind mannose-containing carbohydrates, Langerin has also been shown to recognize beta-(1->3)-glucans, which are common on the surface of fungi like Candida and Saccharomyces species. nih.govfrontiersin.org This interaction is important for the recognition of these microorganisms by the immune system at mucosal surfaces. researchgate.netnih.gov
This compound as a Scaffold in Medicinal Chemistry
The rigid, well-defined stereochemistry and dense functionalization of the β-D-glucose molecule make it an attractive and versatile scaffold in medicinal chemistry. nih.govnih.govresearchgate.netfrontiersin.org A scaffold is a central molecular framework upon which chemical groups can be systematically attached to create a library of compounds with diverse biological activities. The use of carbohydrates as scaffolds offers a powerful strategy for the development of new therapeutic agents. researchgate.netfrontiersin.org
The high density and specific orientation of hydroxyl groups on the glucose ring provide multiple points for chemical modification, allowing for the precise positioning of pharmacophoric groups to interact with biological targets. researchgate.netfrontiersin.org This approach has been particularly successful in the design of peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties. nih.govnih.gov
One of the most significant applications of the β-D-glucose scaffold is in the mimicry of β-turns. nih.govnih.gov Beta-turns are common secondary structures in proteins and peptides that play crucial roles in molecular recognition and biological signaling. nih.govnih.gov However, peptides often make poor drug candidates due to their susceptibility to enzymatic degradation and poor oral bioavailability. nih.govnih.gov
By using β-D-glucose as a non-peptidic scaffold, researchers have successfully designed molecules that mimic the spatial arrangement of amino acid side chains in a β-turn. nih.govnih.gov This was first demonstrated in the development of mimetics of somatostatin (B550006), a peptide hormone. nih.govnih.gov The crucial amino acid residues of somatostatin, particularly tryptophan and lysine (B10760008) in the β-turn region, are essential for its receptor binding. nih.govnih.gov
In these mimetics, the side chains of these key amino acids are attached to the glucose scaffold at specific positions (C1, C2, and C6) to replicate their orientation in the native peptide's β-turn. nih.gov This design allows the mimetic to bind to the somatostatin receptors, demonstrating that the peptide backbone is not strictly necessary for receptor binding and activation. nih.govnih.gov The success of this approach validated the concept of using a sugar scaffold to create non-peptidic peptidomimetics with improved drug-like properties. nih.govnih.gov
The β-D-glucose scaffold has been instrumental in the de novo design of non-peptidic ligands for various receptors, most notably the somatostatin receptors (SSTRs). nih.govresearchgate.netamericanpharmaceuticalreview.com This approach involves retaining the critical amino acid side chains responsible for biological activity while replacing the unstable peptide backbone with the stable glucose framework. researchgate.net
The design process often starts with the known three-dimensional structure of a peptide ligand bound to its receptor. americanpharmaceuticalreview.com Using this information, the pharmacophore, which is the precise spatial arrangement of atoms or functional groups required for biological activity, is identified. americanpharmaceuticalreview.com The β-D-glucose scaffold is then used to present these pharmacophoric elements in the correct orientation for receptor binding. nih.govamericanpharmaceuticalreview.com
For example, non-peptidic mimetics of somatostatin were designed by attaching the side chains of phenylalanine, D-tryptophan, and lysine to the C2, C1, and C6 positions of the β-D-glucose ring, respectively. nih.gov These synthetic compounds were found to bind to somatostatin receptors, with some even acting as partial agonists. nih.gov Interestingly, structure-activity relationship studies revealed that modifications to these side chains had predictable effects on binding affinity, further validating the design concept. nih.gov This strategy has also led to the discovery of ligands with unexpected cross-reactivity, binding to other receptors like the NK-1 receptor, suggesting that the glucose scaffold can confer a degree of "privilege," allowing it to interact with multiple targets. nih.gov
The following table showcases some of the scaffolds used in the design of somatostatin receptor ligands and their reported activities:
| Scaffold | Target Receptor(s) | Reported Activity | Reference |
| β-D-Glucose | Somatostatin Receptors (SRIF), hSSTR4, NK-1 | Agonist/Ligand | nih.govresearchgate.net |
| Chroman-4-one/Chromone | sst2, sst4 | Ligand (low μM affinity) | researchgate.net |
| 1-Deoxynojirimycin (DNJ) | hSSTR5, hSSTR4 | Selective binding | researchgate.net |
| Catechol | Somatostatin Receptors | Peptidomimetic | americanpharmaceuticalreview.com |
| Benzodiazepinone | Somatostatin Receptor | Non-peptide ligand | americanpharmaceuticalreview.com |
Mimicry of Beta-Turn Motifs
Interactions with Graphene Oxide in Biosensing
Graphene oxide (GO), a derivative of graphene, has garnered significant attention in the field of biosensing due to its unique properties, including a large surface area and good electrical conductivity. mdpi.comresearchgate.netmdpi.com It serves as an excellent platform for the immobilization of enzymes and as a transducer in biosensor systems. mdpi.comresearchgate.net
Molecular docking studies have explored the direct interaction between β-D-glucose and graphene oxide. mdpi.comresearchgate.net These simulations indicate that a direct sensing mechanism, where glucose molecules interact directly with the GO surface, is possible. mdpi.comresearchgate.net The primary mode of interaction is through hydrogen bonding between the hydroxyl groups of glucose and the oxygen-containing functional groups (epoxides, hydroxyls, carboxyls) on the surface of graphene oxide. mdpi.comresearchgate.netmdpi.com
The following table summarizes the binding affinities from a molecular docking study of β-D-glucose with graphene oxide:
| Binding Mode | Binding Affinity (ΔG, kcal/mol) |
| 1 (Strongest) | -4.2 |
| 20 (Weakest) | -3.7 |
Data from a molecular docking simulation of direct interaction between β-D-glucose and graphene oxide. mdpi.com
The direct interaction between β-D-glucose and graphene oxide forms the basis for non-enzymatic glucose biosensors. mdpi.comnih.gov These sensors offer several advantages over traditional enzyme-based sensors, such as greater stability and lower cost, as they circumvent the inherent instability of enzymes like glucose oxidase. nih.gov
In a non-enzymatic electrochemical sensor, the graphene oxide-modified electrode directly catalyzes the oxidation of glucose. nih.govuni-regensburg.de The presence of metallic nanoparticles (e.g., platinum, nickel, copper) on the graphene oxide surface can further enhance the electrocatalytic activity and, consequently, the sensitivity of the sensor. nih.govmdpi.com The large surface area of graphene oxide facilitates the dispersion of these nanoparticles, creating more active sites for the glucose oxidation reaction. mdpi.com
The mechanism involves the direct electron transfer from the glucose molecule to the electrode surface, facilitated by the catalytic material. nih.gov The resulting electrical signal is proportional to the glucose concentration. mdpi.com This approach has led to the development of highly sensitive and selective glucose sensors. mdpi.com For instance, a graphene/platinum oxide/n-silicon heterostructure has demonstrated enhanced sensitivity for glucose detection, which improves with the thickness of the platinum oxide layer, indicating an increase in active sites for glucose oxidation. mdpi.com
Regulation of Gene Expression by Glucose
Glucose-Stimulated Gene Transcription
Elevated glucose levels directly stimulate the transcription of a specific set of genes. This response is a cornerstone of metabolic regulation, enabling the body to process and store incoming nutrients. Key examples of genes transcriptionally activated by glucose include the insulin (B600854) gene in pancreatic beta-cells and genes for enzymes involved in glycolysis and lipid synthesis in the liver. nih.govresearchgate.net
The regulation of insulin gene transcription in pancreatic beta-cells is a paramount example of glucose-stimulated gene expression. researchgate.net Glucose is the primary physiological regulator of insulin gene expression, controlling multiple steps from transcription to mRNA stability. nih.gov While it was once thought to be only a long-term effect, evidence now shows that glucose can affect insulin gene transcription within minutes, allowing for a rapid replenishment of insulin stores following secretion. pnas.org This tight regulation is conferred by a highly conserved region of DNA located upstream of the transcription start site, known as the insulin promoter. nih.gov
The glucose-responsive nature of the insulin gene is mediated by the interaction of trans-acting protein factors with specific cis-acting DNA sequences within the insulin promoter. nih.gov
Cis-Acting Elements : These are specific DNA sequences within the promoter region that act as binding sites for transcription factors. Deletion and mutagenesis studies have identified several crucial elements within the first ~350 base pairs of the promoter. physiology.org Key elements include:
A-boxes (A1, A2, A3, A5) : These are particularly important for glucose induction. physiology.org The A3 site, in particular, has been shown to be crucial for glucose sensing. physiology.orgpnas.org
E-boxes (E1, E2) : These elements are also vital for promoter activity. researchgate.netdiabetesjournals.org
C-elements (C1) : The C1 element is essential for the efficient expression of the insulin gene. diabetesjournals.org
Insulin Control Element (ICE) : Located at -100 to -91 bp, this element helps mediate the glucose response. researchgate.netnih.gov
RIPE3b1 : This element, at position -115 to -107 bp, is also involved in mediating the transcriptional response to glucose. researchgate.netnih.gov
Table 2: Key Cis-Acting Elements in the Insulin Promoter
| Element | Location (approx. bp from start) | Function in Glucose Response |
|---|---|---|
| A-boxes | Multiple sites, e.g., A3 at -201 to -196 | Bind PDX-1; A3 is critical for glucose induction. physiology.orgpnas.orgdiabetesjournals.org |
| E-boxes | e.g., E1 at -100 to -91 | Bind bHLH factors like NeuroD1; essential for expression. researchgate.netdiabetesjournals.org |
| C-elements | e.g., C1 at -115 to -107 | Bind MafA; essential for efficient expression and glucose response. diabetesjournals.orgfrontiersin.org |
| ICE | -100 to -91 | Mediates glucose-stimulated transcription. nih.gov |
| RIPE3b1 | -115 to -107 | Binding activity is induced by glucose. nih.gov |
Transcription Factors : These proteins bind to the cis-acting elements to activate or regulate transcription. The effect of glucose often involves modulating the expression, DNA-binding activity, or subcellular localization of these factors. researchgate.net Key transcription factors include:
PDX-1 (Pancreatic and Duodenal Homeobox-1) : A master regulator of pancreas development and beta-cell function, PDX-1 binds to the A-boxes. researchgate.netresearchgate.net It is considered a mediator of the glucose effect on insulin transcription, and high glucose stimulates its binding to the promoter. nih.govpnas.org
MafA (V-maf musculoaponeurotic fibrosarcoma oncogene homolog A) : This factor binds to the C1 and E1 elements and is crucial for glucose-stimulated insulin secretion. researchgate.netfrontiersin.org Its expression and activity are impaired by chronic high glucose. nih.govresearchgate.net
NeuroD1/BETA2 : A basic helix-loop-helix (bHLH) transcription factor that binds to the E-box. researchgate.net
p300 : A histone acetyltransferase that is recruited to the insulin promoter by PDX-1 in a glucose-dependent manner. oup.com This recruitment leads to histone H4 hyperacetylation, facilitating gene transcription. oup.com
HMGA1 (High-Mobility Group AT-hook 1) : An architectural factor that interacts with both PDX-1 and MafA, enhancing their ability to transactivate the insulin promoter. frontiersin.org High glucose increases the binding of HMGA1 to the promoter. frontiersin.org
These factors often work synergistically to ensure a coordinated and robust transcriptional response to glucose. researchgate.netfrontiersin.org
Upregulating the Basal Translation Machinery : Glucose enhances the translation of proteins involved in the machinery of protein synthesis itself. nih.govresearchgate.net
Increasing Ternary Complex Availability : Glucose stimulates the formation of the translational ternary complex (eIF2-GTP-Met-tRNAi), a key component for initiating protein synthesis, partly by promoting the dephosphorylation of the initiation factor eIF2α. nih.gov
Targeting Specific mRNAs : Glucose specifically enhances the translation of mRNAs for proteins involved in glycolysis, the TCA cycle, oxidative phosphorylation, and the insulin secretory pathway. pnas.orgnih.gov For instance, the translation of proconvertase PCSK1, an enzyme that processes proinsulin into active insulin, is induced within minutes of glucose treatment. nih.govresearchgate.net This indicates that glucose coordinately upregulates both the hormone and the machinery needed to process and secrete it. pnas.org
This translational control allows the beta-cell to rapidly and efficiently ramp up the production of all necessary components for insulin synthesis and release in direct response to a glucose stimulus.
Cis-Acting Elements and Transcription Factors
Genes Encoding Lipogenic and Glycolytic Enzymes
The expression of genes encoding lipogenic and glycolytic enzymes is significantly upregulated by glucose. This process is fundamental for converting excess carbohydrates into fatty acids for energy storage.
In both liver and adipose tissue, glucose stimulates the transcription of genes for key enzymes in lipogenesis and glycolysis. annualreviews.org Fatty acid synthase (FAS), a crucial enzyme in the de novo synthesis of fatty acids from acetyl-CoA, is a prime example of a gene whose transcription is upregulated by glucose. cambridge.orgnih.gov This effect of glucose on FAS gene expression is largely independent of insulin, suggesting a direct signaling role for glucose or its metabolites. nih.govcambridge.org Evidence suggests that glucose-6-phosphate, a product of glucose phosphorylation, may be the actual signaling molecule rather than glucose itself. cambridge.orgcambridge.organnualreviews.org
The transcriptional regulation by glucose is mediated by specific DNA sequences known as glucose response elements (ChoREs) found in the promoters of these genes. annualreviews.org For instance, a region within the fatty acid synthase promoter is sufficient to enable a response to nutritional changes. nih.govcambridge.org Transcription factors such as Carbohydrate response element binding protein (ChREBP) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) are key players in transducing the glucose signal. nih.govcambridge.orgpnas.org ChREBP, in particular, is essential for the maximal transcriptional activation of not only liver pyruvate (B1213749) kinase (L-PK) but also all lipogenic enzyme genes. pnas.org These transcription factors work together to induce the expression of lipogenic genes in the presence of glucose and insulin. pnas.org
The regulation is complex and involves multiple pathways. For example, the activation of AMP-activated protein kinase (AMPK) inhibits the stimulatory effect of glucose on FAS gene expression. cambridge.orgcambridge.org This provides a mechanism for the coordinated regulation of lipid synthesis from glucose in both the short and long term. cambridge.org
Table 1: Key Genes Regulated by Glucose in Lipogenesis and Glycolysis
| Gene | Enzyme | Function | Regulation by Glucose | Key Transcription Factors |
|---|---|---|---|---|
| FAS | Fatty Acid Synthase | Fatty acid synthesis | Upregulated | SREBP-1c, ChREBP |
| L-PK | Liver Pyruvate Kinase | Glycolysis | Upregulated | ChREBP |
| ACC | Acetyl-CoA Carboxylase | Fatty acid synthesis | Upregulated | ChREBP, SREBP-1c |
| S14 | Thyroid hormone-responsive protein | Lipogenesis | Upregulated | ChREBP |
| GCK | Glucokinase | Glycolysis | Indirectly via insulin in liver, directly by glucose in β-cells | - |
Glucokinase Gene Activation
The glucokinase (GCK) gene, which encodes the enzyme glucokinase, is a critical component of the body's glucose-sensing mechanism, particularly in the liver and pancreatic β-cells. medlineplus.gov Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis. plos.org Its regulation by glucose is tissue-specific and crucial for maintaining glucose homeostasis.
In pancreatic β-cells, glucokinase acts as a glucose sensor, linking blood glucose levels to insulin secretion. medlineplus.govdiabetesgenes.org The expression of the GCK gene in these cells is directly regulated by glucose. cambridge.org This is part of a dual control system where insulin primarily regulates GCK expression in the liver, while glucose is the main regulator in β-cells, a concept based on the presence of two different promoters within the single GCK gene. cambridge.org
The activation of glucokinase by glucose leads to increased glucose metabolism, which in turn can influence the activity of transcription factors like ChREBP. pnas.org While insulin can indirectly regulate ChREBP activation through its effect on glucokinase, the metabolism of glucose is required to trigger the transcriptional response for most lipogenic enzymes. annualreviews.orgpnas.org Glucokinase activators have been shown to induce ChREBP target genes, confirming a mechanistic link between glucokinase activation and the transcriptional regulation of downstream metabolic pathways. doi.org
Mutations in the GCK gene can lead to mild, chronic hyperglycemia from birth, a condition known as GCK-MODY (Maturity-Onset Diabetes of the Young type 2). medlineplus.gov This highlights the essential role of proper glucokinase gene expression and function in blood glucose regulation.
Impact on Cathepsin Expression in Transformed Cells
In the context of transformed or cancerous cells, glucose metabolism is often significantly altered, a phenomenon known as the Warburg effect. This altered metabolism can influence the expression of proteins involved in cancer progression, such as cathepsins.
Research has shown that in Kirsten-virus-transformed 3T3 fibroblasts, D-glucose can selectively increase the active forms of cathepsins L, B, and D. nih.gov This effect is specific to the mature, active forms of these proteases and does not alter the mRNA levels of cathepsin B or L, nor the secretion of the precursor, pro-cathepsin L. nih.gov This suggests that glucose influences the post-translational processing and maturation of these enzymes. nih.gov
The induction of mature cathepsins by D-glucose was observed in densely grown transformed cells and was also replicated in cells transfected with a constitutively activated Ras oncogene. nih.gov This effect was not seen in non-transformed cells. nih.gov Metabolizable sugars like D-mannose could replicate the effect of D-glucose, while non-metabolized sugars could not, indicating that the metabolic processing of glucose is necessary for this induction. nih.gov
More recent studies have further elucidated this link, showing that increased glucose metabolism can fuel the O-GlcNAcylation of lysosomal cathepsin B, promoting its maturation and secretion, which in turn can contribute to cancer metastasis and chemoresistance. oaepublish.comelifesciences.org In contrast, some studies have reported that high glucose can suppress cathepsin B+L activity in other cell types, such as periodontal-ligament-derived fibroblastic cells, suggesting the effects of glucose on cathepsin activity can be cell-type specific. nih.gov
Glucose Transporter Gene Expression Regulation
The expression of glucose transporter (GLUT) genes is tightly regulated to ensure appropriate glucose uptake in various tissues. The transport of glucose across the cell membrane is the initial step in glucose metabolism and is mediated by a family of GLUT proteins. researchgate.net
The regulation of GLUT gene expression is complex and involves various factors, including hormones and nutrient levels. For instance, in adipocytes, insulin stimulates glucose uptake in part by increasing the expression of GLUT4. e-dmj.org
GLUT-2 is the primary glucose transporter in pancreatic β-cells of rodents and plays a crucial role in glucose-stimulated insulin secretion. bioscientifica.comnih.gov While GLUT1 appears to be more predominant in human β-cells, the importance of a high-capacity glucose transport system for normal glucose sensing is well-established. bioscientifica.com
The expression of the GLUT-2 gene in β-cells is subject to regulation by blood glucose levels. pnas.org Studies in rats have shown that prolonged hyperglycemia can lead to an increase in GLUT-2 mRNA levels in β-cells, while hypoglycemia causes a significant reduction. pnas.org This indicates that the β-cell can adapt its glucose transport capacity in response to chronic changes in glucose homeostasis. pnas.org
The secretory process itself can also modify GLUT-2 expression and glucose uptake in β-cells. bioscientifica.com Inhibition of insulin secretion has been associated with an increase in GLUT-2 at the plasma membrane and enhanced glucose uptake, whereas stimulation of insulin secretion leads to reduced GLUT-2 staining and decreased glucose uptake. bioscientifica.com
Furthermore, transcription factors such as hepatocyte nuclear factor-1 (HNF1) and sterol response element-binding protein-1c (SREBP-1c) have been implicated in the regulation of GLUT-2 gene expression. endocrinology.orgdiabetesjournals.org For example, glucocorticoids can reduce GLUT-2 expression in pancreatic β-cells through the action of HNF1α or HNF1β. endocrinology.org In hepatocytes, glucose-stimulated upregulation of the GLUT-2 gene is mediated by SREBP-1c. diabetesjournals.orgnih.gov
Hyperglycemia and Glucotoxicity Effects on Gene Expression
Sustained high levels of glucose, a condition known as hyperglycemia, can have detrimental effects on cellular function, a concept termed "glucotoxicity." nih.gov This is particularly relevant in the context of diabetes, where chronic hyperglycemia leads to progressive β-cell dysfunction and the development of diabetic complications. oup.comtipher.com
Glucotoxicity manifests as marked changes in the phenotype of cells, particularly β-cells, which includes significant alterations in gene expression. nih.gov These changes are often viewed as a form of dedifferentiation. nih.gov Acute hyperglycemia has been shown to induce a global downregulation of gene expression in human skeletal muscle and adipose tissue, with over 80% of the modified genes being downregulated. nih.gov This suggests a widespread impact of high glucose on mRNA levels in these tissues. nih.gov
The mechanisms underlying glucotoxicity are multifaceted and involve increased oxidative stress, activation of the protein kinase C (PKC) pathway, and the hexosamine pathway, all of which can affect gene expression. tipher.com For instance, the induction of metallothionein (B12644479) family genes, which are involved in detoxification and scavenging free radicals, points to the involvement of hyperglycemia-induced oxidative stress. nih.gov
In type 2 diabetes (T2D), the dysregulation of gene expression in pancreatic islets can be both a cause and a consequence of hyperglycemia. Chronic exposure to high glucose levels impairs insulin secretion and alters the expression of genes crucial for β-cell function. This includes the downregulation of key transcription factors such as pancreatic and duodenal homeobox 1 (PDX-1) and MafA, which are critical for insulin gene expression and β-cell identity.
The impairment of insulin gene expression due to glucotoxicity is associated with a decrease in the activity of these major β-cell transcription factors. oup.com In fact, the loss of insulin gene expression in β-cells chronically exposed to high glucose has been linked to the loss of both mRNA and protein levels of PDX-1.
Furthermore, glucotoxicity affects the expression of genes involved in mitochondrial function, energy sensing, and glucose and lipid metabolism, collectively contributing to β-cell dysfunction and death. For example, chronic hyperglycemia can lead to the downregulation of essential mitochondrial enzymes necessary for glucose-stimulated insulin secretion. Gene set enrichment analysis of human pancreatic islets from hyperglycemic donors has shown that pathways related to T2D and MODY are downregulated. This downregulation is associated with decreased insulin secretion and higher HbA1c levels, indicating its involvement in the pathogenesis of T2D.
Table 2: Compounds Mentioned
| Compound Name |
|---|
| Beta-D-Glucose |
| Acetyl-CoA |
| Glucose-6-phosphate |
| D-Mannose |
| D-Galactose |
| L-Glucose |
| 3-O-methyl-D-glucose |
| Fructose |
| Fructose-6-phosphate (B1210287) |
| Fructose-1-phosphate |
| Xylulose-5-phosphate |
| Pyruvate |
| Lactate |
| Palmitate |
| Ceramides |
| Dexamethasone |
| Glipizide |
| Diazoxide |
| Somatostatin (B550006) |
| Insulin |
| Glucagon |
| Metallothionein |
| Cathepsin L |
| Cathepsin B |
| Cathepsin D |
| Beta-D-glucosaminidase |
| Acid phosphatase |
| Beta-D-glucuronidase |
| Beta-D-galactosidase |
| Fatty acid synthase |
| Liver pyruvate kinase |
| Acetyl-CoA carboxylase |
| Glucokinase |
| AMP-activated protein kinase |
| Protein kinase C |
| Pyruvate carboxylase |
| Citrate synthase |
| NADH dehydrogenase |
| Uncoupling protein 2 (UCP2) |
| Interleukin-1 beta (IL-1β) |
| Glucose transporter 1 (GLUT1) |
| Glucose transporter 2 (GLUT2) |
| Glucose transporter 4 (GLUT4) |
| Carbohydrate response element binding protein (ChREBP) |
| Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) |
| Upstream stimulatory factor (USF) |
| Sp1 transcription factor |
| Hepatocyte nuclear factor 1 (HNF1) |
| Hepatocyte nuclear factor 3 (HNF3) |
| Pancreatic and duodenal homeobox 1 (PDX-1) |
| MafA |
| Nkx-6.1 |
| Foxo1 |
| Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) |
| Peroxisome proliferator-activated receptor gamma (PPARγ) |
| Rat insulin promoter element 3b1 (RIPE3b1) |
| V-akt murine thymoma viral oncogene homolog (Akt) |
| Mammalian target of rapamycin (B549165) (mTOR) |
| Lin28a |
| Bax |
| Bcl-2 |
| Caspase-3 |
| CD36 |
| NeuroD |
| Glucagon-like peptide-1 (GLP-1) |
| Transforming growth factor beta (TGF-beta) |
| Integrin alpha5 |
| VLA-5 |
| Phosphoinositide 3-kinase (PI3K) |
| Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PPARGC1A) |
| NADH:ubiquinone oxidoreductase subunit B6 (NDUFB6) |
| Cytochrome c oxidase subunit 7A1 (COX7A1) |
| Adenosine triphosphate (ATP) |
| Adenosine diphosphate (B83284) (ADP) |
| Cyclic AMP (cAMP) |
| Reactive oxygen species (ROS) |
| Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) |
| Glutathione |
| Diacylglycerol |
| Endothelial nitric oxide synthase |
| Endothelin-1 |
| Glycogen (B147801) |
| Triglycerides |
| Cholesterol |
| Fatty acids |
| Acetyl-CoA |
| Acyl-CoA |
Distinguishing Causal vs. Consequential Gene Changes
In the study of glucose-regulated gene expression, a significant challenge is to differentiate between gene expression changes that are a direct cause of a specific cellular state or phenotype and those that are merely a consequence of it. When cellular glucose levels change, a cascade of transcriptional alterations occurs; however, many of these changes may be reactive adjustments to the altered metabolic environment rather than the primary drivers of the resulting phenotype.
Disentangling these relationships is critical for understanding the precise molecular mechanisms underlying glucose homeostasis and related pathologies. Statistical and genetic approaches are employed to infer the nature of the relationship between a genetic locus (genotype), gene expression (a molecular trait), and a physiological phenotype. These relationships can generally be classified into three models:
Causal (or Mediating): A change in genotype directly alters the expression of a specific gene, which in turn leads to a change in the phenotype.
Reactive (or Consequential): A change in genotype leads to a change in the phenotype, and this altered physiological state then causes a change in the gene's expression.
Independent: The genotype independently influences both gene expression and the phenotype, without a direct causal link between the two.
Several methodologies have been developed to address this challenge. The Causal Inference Test (CIT) is one such strategy that assesses the conditional dependence between genotype, gene expression, and a phenotype to determine the most likely relationship model. Another powerful approach is Mendelian Randomization (MR), which uses genetic variants as instrumental variables to assess whether the expression of a gene has a causal influence on a complex trait. Studies using these methods have revealed that the correlation between gene expression and complex traits is often driven by a causal effect from the phenotype on gene expression (a reactive change) rather than the reverse. For instance, in many complex diseases, the observed changes in the transcriptome are more likely to be induced by the disease state itself than to be the initial cause of the disease.
| Model | Description | Inferred Pathway |
|---|---|---|
| Causal | The genetic variant influences the phenotype through its effect on gene expression. The gene is a mediator. | Genotype → Gene Expression → Phenotype |
| Reactive (Consequential) | The genetic variant influences the phenotype, which then causes a change in gene expression. The expression change is a consequence. | Genotype → Phenotype → Gene Expression |
| Independent | The genetic variant has separate, unlinked effects on both gene expression and the phenotype. This is also known as pleiotropy. | Gene Expression ← Genotype → Phenotype |
This table summarizes the primary models used to interpret the relationship between genetic variation, changes in gene expression, and resulting phenotypes, based on concepts from causal inference analyses.
Glucose Uptake Pathway-Specific Regulation of Gene Expression
The regulation of gene expression by glucose is not monolithic; it can be highly specific to the pathway through which glucose enters the cell. Mammalian cells, as well as simpler organisms, possess a variety of glucose transporter proteins (GLUTs and SGLTs) that mediate glucose uptake. These transporters are structurally related but genetically distinct, and their expression is often tissue-specific. Crucially, the specific transporter mediating glucose entry can dictate the subsequent downstream signaling and gene regulatory events.
Different glucose transporters exhibit distinct kinetic properties and are subject to different regulatory controls, leading to varied intracellular responses even under identical extracellular glucose conditions. For example, GLUT1 is ubiquitously expressed and facilitates basal glucose transport, whereas GLUT2 is found in hepatocytes and pancreatic β-cells and acts as a low-affinity sensor. GLUT4 is the primary insulin-responsive transporter in muscle and adipose tissue. The presence of different transporters in the same tissue can lead to differential gene regulation in response to the same metabolic signal.
Research in various organisms highlights this pathway-specific regulation:
In human chondrocytes, pro-inflammatory cytokines induce the expression of GLUT1 and GLUT9, but not the constitutively expressed GLUT3 and GLUT8, demonstrating that specific signaling pathways selectively regulate transporter genes.
In the yeast Kluyveromyces lactis, the low-affinity transporter Kht1p and the higher-affinity transporter Kht2p are regulated differently by glucose concentrations. The response of their respective genes to high glucose levels is dependent on the activity of glucose transport itself, indicating that the rate of sugar transport is a critical parameter in intracellular glucose signaling.
Studies in Bacillus subtilis show that inactivation of the glucose/mannose:H+ symport permease, GlcP, stimulates the production of the autoinducer neotrehalosadiamine (NTD), whereas glucose uptake via the glucose-phosphotransferase system (PTS) is required for its production. This suggests that GlcP-mediated uptake of unphosphorylated glucose leads to the repression of the NTD biosynthetic operon (ntdABC), while the generation of glucose-6-phosphate via the PTS pathway activates it.
These findings demonstrate that the cell does not simply respond to the presence of glucose, but rather to how glucose is transported and initially metabolized. This pathway-specific regulation allows for nuanced and context-dependent control of gene expression, enabling cells to fine-tune their metabolic responses based on both the availability of glucose and the specific physiological state.
| Transporter | Primary Tissues | Key Characteristics | Relevance to Gene Regulation |
|---|---|---|---|
| GLUT1 | Ubiquitous, erythrocytes, endothelial cells, chondrocytes | Facilitates basal glucose uptake. | Expression is often increased in response to low glucose. Its expression is induced by cytokines in certain cell types. |
| GLUT2 | Liver, pancreatic β-cells, small intestine, kidney | Low-affinity, high-capacity transporter; acts as a glucose sensor. | Mediates glucose-stimulated insulin secretion in pancreatic β-cells, triggering a signaling cascade that alters gene expression. Its own expression is regulated by glucose and transcription factors like SREBP-1c. |
| GLUT3 | Neurons, platelets, chondrocytes | High-affinity transporter, ensuring glucose uptake in tissues with high energy demand. | Constitutively expressed in some cells and not regulated by the same signals that affect other GLUTs. |
| GLUT4 | Skeletal muscle, adipose tissue, heart | Insulin-responsive; translocates to the plasma membrane upon insulin signaling. | Its translocation is a rapid regulatory mechanism, while its gene expression can be down-regulated by high glucose levels in muscle. |
| SGLT1 | Small intestine, kidney, heart | Sodium-glucose cotransporter; active transport. | Expression can be regulated by insulin and is increased in certain pathological states like type 2 diabetes. |
This table summarizes the characteristics and regulatory roles of key glucose transporters, highlighting their tissue-specific expression and involvement in distinct gene regulation pathways.
Q & A
Q. How can computational modeling improve β-D-Glucose metabolic pathway predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
